Alentemol
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Overview
Description
Alentemol, or alentamol, is a selective dopamine autoreceptor agonist described as an antipsychotic.
Scientific Research Applications
Bone Health and Osteoporosis Treatment
Alentemol, known as Alendronate in scientific literature, is primarily used in treating osteoporosis, particularly in postmenopausal women. It is an antiresorptive agent that increases bone mineral density (BMD) at various sites such as the hip, spine, and total body, thereby decreasing the incidence of osteoporotic fractures. Studies have shown that early changes in biochemical markers of bone turnover can predict long-term response to Alendronate therapy, which is crucial for managing elderly patients with osteoporosis (Greenspan et al., 1998).
Combined Treatment Approaches
Research has also explored the combination of Alendronate with other treatments. For instance, a study on ovariectomized rats investigated the effect of combining low-magnitude whole-body vibration (WBV) with Alendronate. This combination was found to enhance the protective effect of Alendronate on bone properties, suggesting a synergistic benefit in preventing bone loss and improving trabecular architecture (Chen et al., 2014).
Long-Term Effects and Safety
Long-term effects of Alendronate have been a subject of study as well. A ten-year study on postmenopausal women treated with Alendronate showed sustained therapeutic effects and good tolerance over the decade. It highlighted that discontinuation of Alendronate resulted in a gradual loss of its effects (Bone et al., 2004). However, there have been concerns about severely suppressed bone turnover as a potential complication of long-term Alendronate therapy, which might increase susceptibility to and delay healing of nonspinal fractures (Odvina et al., 2005).
properties
CAS RN |
112891-97-1 |
---|---|
Product Name |
Alentemol |
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol |
InChI |
InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3 |
InChI Key |
TWUJBHBRYYTEDL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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